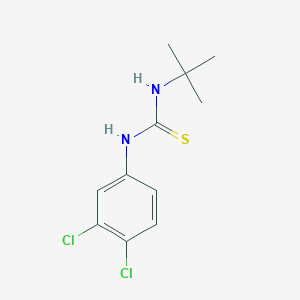
2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
Mécanisme D'action
2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate inhibits the activity of BTK by binding to the active site of the enzyme. BTK is a key mediator of B-cell receptor signaling and plays a critical role in the development and function of B cells. Inhibition of BTK activity leads to the inhibition of B-cell receptor signaling and the suppression of B-cell proliferation and survival.
Biochemical and Physiological Effects:
2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the proliferation and survival of B cells, which is a key mechanism of action in the treatment of B-cell malignancies. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate in lab experiments is its selectivity for BTK. This compound has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of BTK in various biological processes. One of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to use in certain assays.
Orientations Futures
There are several future directions for the use of 2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate in scientific research. One area of future research is the development of more potent and selective inhibitors of BTK. Another area of future research is the investigation of the role of BTK in other biological processes such as innate immunity and T-cell signaling. Additionally, the potential use of 2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate in the treatment of autoimmune diseases such as rheumatoid arthritis warrants further investigation.
Méthodes De Synthèse
The synthesis of 2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate involves several steps. The first step is the reaction of 2-oxopropanoic acid with 4-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. This reaction leads to the formation of 2-oxopropyl 4-methylbenzoate. The second step involves the reaction of 2-oxopropyl 4-methylbenzoate with phthalic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. This reaction leads to the formation of 2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate.
Applications De Recherche Scientifique
2-oxopropyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoate has potential applications in various areas of scientific research, including cancer research, immunology, and inflammation research. This compound has been shown to inhibit the activity of BTK, which is a key mediator of B-cell receptor signaling. Inhibition of BTK activity has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-oxopropyl 3-(1,3-dioxoisoindol-2-yl)-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-11-7-8-13(19(24)25-10-12(2)21)9-16(11)20-17(22)14-5-3-4-6-15(14)18(20)23/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLWJBNHFFRXHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC(=O)C)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-hydroxy-3-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5823208.png)
![phenyl 2-[(3-nitrobenzyl)oxy]benzoate](/img/structure/B5823216.png)

![8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-b]indol-2-one](/img/structure/B5823228.png)
![4-methoxy-3-methyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5823239.png)





![1-({4-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)-4-methylpiperazine](/img/structure/B5823287.png)

![4-nitrobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5823304.png)
![2-benzoyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5823306.png)